molecular formula C12H13FN2O B1443889 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile CAS No. 1260803-70-0

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile

Cat. No.: B1443889
CAS No.: 1260803-70-0
M. Wt: 220.24 g/mol
InChI Key: FXAWEFKXNWIMFA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol .

Preparation Methods

The synthesis of 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile can be compared with other similar compounds, such as:

  • 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzamide
  • 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzaldehyde
  • 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzoic acid

These compounds share similar structural features but differ in their functional groups, which can influence their chemical properties and applications.

Properties

IUPAC Name

5-fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAWEFKXNWIMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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